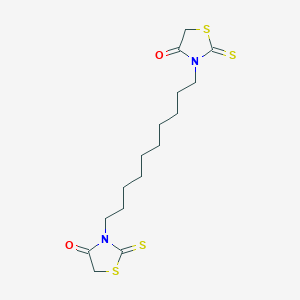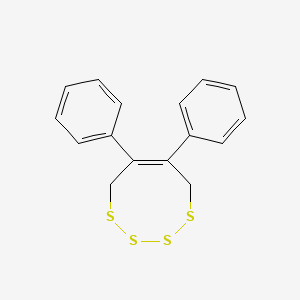
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes two phenyl groups and a tetrathiocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the reactants and products. The process can be summarized as follows:
Reactants: Diphenylacetylene and sulfur.
Catalyst: Often a transition metal catalyst such as palladium or platinum.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form bonds with metal ions or interact with thiol groups in proteins, affecting their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A pheromone component with a similar structural motif.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another pheromone component with comparable properties.
Uniqueness
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is unique due to its tetrathiocine ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
34804-74-5 |
|---|---|
Formule moléculaire |
C16H14S4 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine |
InChI |
InChI=1S/C16H14S4/c1-3-7-13(8-4-1)15-11-17-19-20-18-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15- |
Clé InChI |
KLXGZLOZPWOETP-NXVVXOECSA-N |
SMILES isomérique |
C1/C(=C(\CSSSS1)/C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
C1C(=C(CSSSS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



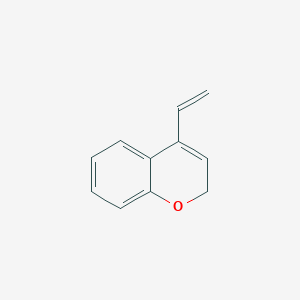
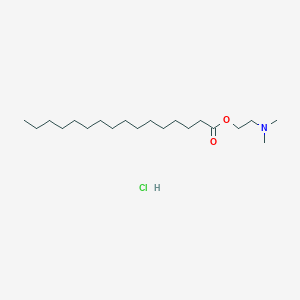
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
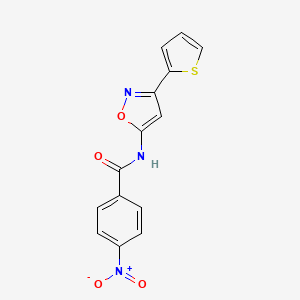

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
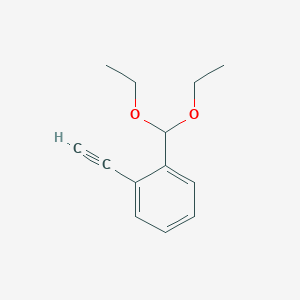
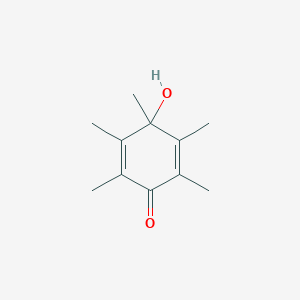
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)

